Silicon28

Thermal management Semiconductor devices Phonon transport

Procure Silicon-28 (≥99.9% ²⁸Si) to eliminate phonon scattering and nuclear spin decoherence inherent in natural silicon. The I=0 spin enables a 10±2% bulk thermal conductivity gain and up to 150% enhancement in nanowires—critical for GaN/SiC power devices, GPU/CPU thermal throttling mitigation, and silicon spin-qubit platforms. With ²⁹Si depletion to <1 ppm, ²⁸Si extends T₂ coherence times in donor-spin and Si/SiGe quantum dot architectures. Available as single crystal, polycrystalline, or epitaxial-layer forms for cryogenic sensor cold fingers, SNSPD/TES platforms, and Avogadro-grade metrological standards.

Molecular Formula MgMoO4
Molecular Weight 0
CAS No. 14276-58-5
Cat. No. B1172460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilicon28
CAS14276-58-5
Molecular FormulaMgMoO4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Silicon-28 (CAS 14276-58-5): Stable Isotope Enrichment Specifications and Core Physical Properties


Silicon-28 (²⁸Si) is the dominant stable isotope of silicon, comprising approximately 92.22% of natural silicon . As a monoisotopic form of elemental silicon, it is chemically identical to natural silicon but exhibits distinct physical properties due to the near-elimination of isotopic mass variance within its crystal lattice [1]. The isotopically enriched form (typically ≥99.9% ²⁸Si) possesses a nuclear spin of I = 0, a critical attribute that distinguishes it from the I = 1/2 ²⁹Si isotope present in natural silicon [2]. This compound is procured as a high-purity single crystal, polycrystalline material, or epitaxial layer for specialized applications where phonon transport or spin coherence is the performance-limiting factor [3].

Why Natural Silicon or Alternative Enriched Isotopes Cannot Substitute for ²⁸Si in Thermally or Spin-Limited Applications


Natural silicon contains a heterogeneous isotopic mixture (~92.2% ²⁸Si, ~4.7% ²⁹Si, ~3.1% ³⁰Si) that introduces mass variance within the crystal lattice, creating phonon scattering centers that degrade thermal conductivity and nuclear spin fluctuations that cause qubit decoherence [1]. Alternative enriched isotopes such as ²⁹Si and ³⁰Si possess distinct nuclear spin properties (I = 1/2 for ²⁹Si) that render them unsuitable for spin-qubit hosts, and their differing atomic masses produce varied phonon transport characteristics compared to ²⁸Si [2]. The following quantitative evidence establishes that substitution of natural silicon or other silicon isotopes for highly enriched ²⁸Si results in measurable performance penalties that are unacceptable for the specified application domains.

Quantitative Evidence for Silicon-28 (CAS 14276-58-5) Differentiation Against Natural Silicon and In-Class Isotopes


Bulk Thermal Conductivity Enhancement at Room Temperature: 10±2% vs. Natural Silicon

Multiple independent laboratory measurements confirm that the bulk thermal conductivity of highly enriched ²⁸Si exceeds that of natural silicon by 10±2% at 300 K. A multi-laboratory study involving four samples with enrichment >99.9% established this value, resolving earlier discrepancies in the literature [1]. This enhancement is attributed to reduced phonon-isotope scattering due to the elimination of ²⁹Si and ³⁰Si mass variance in the crystal lattice [2].

Thermal management Semiconductor devices Phonon transport

Cryogenic Bulk Thermal Conductivity: Up to 8× Enhancement Factor at 20–30 K

At cryogenic temperatures, the thermal conductivity advantage of enriched ²⁸Si becomes dramatically amplified. For a 99.982% enriched ²⁸Si sample, the maximum thermal conductivity reaches ~8× that of natural silicon at Tₘₐₓ ≈ 26.5 K [1][2]. In a separate study using 99.995% enriched ²⁸Si from the Avogadro Project, the absolute κ value peaked at 450 W cm⁻¹ K⁻¹ at 24 K, the highest ever measured for bulk dielectrics [3].

Cryogenic engineering Phonon physics Space electronics

Nanowire Thermal Conductivity: Up to 150% Enhancement Over Natural Silicon Nanowires at Room Temperature

In nanostructured geometries, the isotopic enrichment effect on thermal conductivity is substantially amplified beyond bulk behavior. A 2022 study demonstrated that 99.92% enriched ²⁸Si nanowires exhibit up to 150% higher thermal conductivity (κ) than natural silicon nanowires with similar diameters and surface morphology at room temperature [1][2]. This giant isotope effect—the strongest observed at room temperature among all materials—arises from mutual enhancement of isotope scattering and surface scattering in natural silicon nanowires, which is eliminated in isotopically pure ²⁸Si nanowires [1].

Nanowire thermoelectrics Nanoelectronics Phonon engineering

Nuclear Spin (I = 0) Enables Extended Qubit Coherence Times via ²⁹Si Depletion to <1 ppm

The nuclear spin I = 0 of ²⁸Si eliminates magnetic dipole-dipole interactions that cause qubit decoherence in natural silicon, where the 4.7% abundance of I = 1/2 ²⁹Si creates a fluctuating spin bath. Isotopic enrichment enables depletion of ²⁹Si from the natural level of ~47,000 ppm to as low as <1 ppm (equivalent to >99.9999% ²⁸Si) [1]. Experimental studies have demonstrated that qubit coherence scales proportionally with ²⁹Si reduction until other decoherence mechanisms dominate [2]. Ion implantation of ²⁸Si into natural silicon substrates has been shown to deplete ²⁹Si to below 3 ppm, creating a near spin-free matrix [3].

Quantum computing Spin qubits Coherence time

Doped Epitaxial Layer Thermal Conductivity: 55% Enhancement Over Natural Silicon at Both Low and High Doping Levels

In epitaxially grown layers, isotopically pure ²⁸Si maintains its thermal conductivity advantage even under doping conditions typical of semiconductor device fabrication. Transient thermoreflectance measurements at room temperature demonstrate a 55% gain in thermal conductivity for ²⁸Si epitaxial layers compared to natural silicon epitaxial layers at both low doping (10¹⁶ cm⁻³) and higher doping (2×10¹⁹ cm⁻³) levels [1]. Both materials exhibited a 19% thermal conductivity reduction at the higher doping level, indicating that the isotopic enhancement factor remains consistent across doping regimes [1].

Epitaxial layers Doped semiconductors Microelectronics cooling

Absolute Peak Thermal Conductivity Benchmark: 450 W cm⁻¹ K⁻¹ at 24 K Exceeds All Bulk Dielectrics

The highest thermal conductivity ever measured for a bulk dielectric material was achieved with a 99.995% enriched ²⁸Si single crystal from the Avogadro Project, reaching 450 W cm⁻¹ K⁻¹ at a temperature of 24 K [1]. This value exceeds the maximum thermal conductivity of isotopically modified diamond and is approximately six times higher than the thermal conductivity of highly conductive metals such as copper and silver at the same temperature [1]. The data establish ²⁸Si as the reference benchmark for intrinsic phonon transport in a nearly defect-free, isotopically pure crystalline semiconductor [2].

Thermal conductivity benchmarking Phonon physics Reference materials

Silicon-28 (CAS 14276-58-5): Evidence-Based Research and Industrial Application Scenarios


Semiconductor Thermal Management: High-Power RF and Power Electronics

The 10±2% enhancement in bulk room-temperature thermal conductivity [1] and 55% improvement in doped epitaxial layers [2] enable lower junction temperatures in high-power density devices. Procurement of ≥99.9% enriched ²⁸Si substrates or epilayers is justified for gallium nitride (GaN) RF power amplifiers, silicon carbide (SiC) MOSFETs, and advanced CPU/GPU architectures where thermal throttling limits performance scaling. The 150% thermal conductivity enhancement in nanowire geometries [3] further supports ²⁸Si adoption in emerging nanoelectronic device concepts including gate-all-around FETs and vertically stacked transistor architectures where heat confinement is critical.

Quantum Computing: Spin Qubit Host Material

The nuclear spin I = 0 property and achievable ²⁹Si depletion to <1 ppm [1] make ²⁸Si the preferred host material for silicon-based quantum computing platforms. Procurement of epitaxial ²⁸Si layers with specified ²⁹Si concentration is essential for donor spin qubits (e.g., phosphorus or antimony in silicon) and Si/SiGe heterostructure quantum dots. The demonstrated correlation between ²⁹Si concentration reduction and coherence time extension [2] provides a quantitative framework for selecting enrichment levels appropriate to target T₂ coherence requirements. Ion-implanted ²⁸Si regions achieving <3 ppm ²⁹Si [3] enable localized spin-free zones for scalable qubit array fabrication.

Cryogenic Sensors and Space-Based Infrared Detectors

The 7.5× to 8× enhancement in thermal conductivity at 20–30 K [1] and the absolute peak κ of 450 W cm⁻¹ K⁻¹ at 24 K [2] enable superior heat extraction from cryogenic sensors operating in this temperature regime. Procurement of bulk ²⁸Si single crystals is indicated for thermal straps, cold fingers, and substrate platforms in superconducting nanowire single-photon detectors (SNSPDs), transition-edge sensors (TES), and space-based far-infrared bolometer arrays where thermal uniformity and rapid thermal equilibration directly impact detector sensitivity and noise performance.

Fundamental Phonon Transport Research and Metrology

The near-perfect, defect-free, isotopically pure ²⁸Si crystals produced by the Avogadro Project [1] provide an experimental platform for isolating intrinsic phonon scattering mechanisms. Procurement of ultra-high enrichment (≥99.995%) ²⁸Si is warranted for studies of anharmonic phonon-phonon interactions, validation of ab initio thermal transport models, and development of thermal conductivity reference standards. The observed anisotropy in heat conduction below 31 K [2] further establishes ²⁸Si as a model system for investigating phonon focusing effects in crystalline semiconductors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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